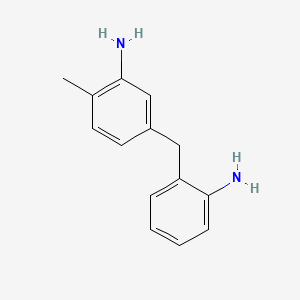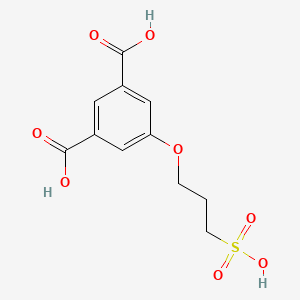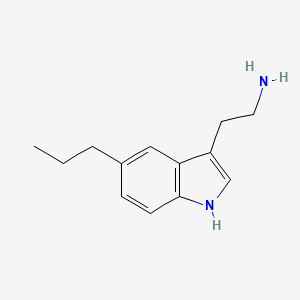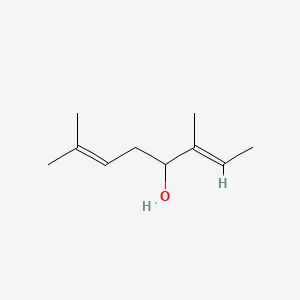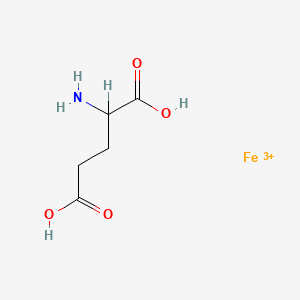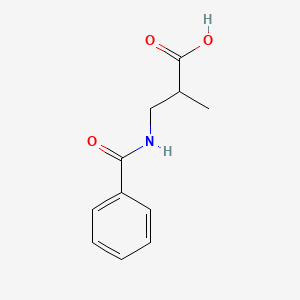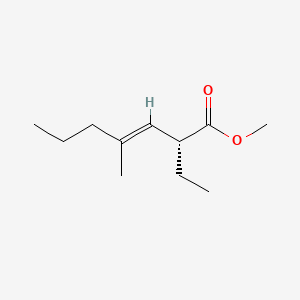
1,3-Dimethylbutyl 2-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylbutyl 2-ethylhexanoate is an organic compound with the molecular formula C14H28O2. It is an ester formed from the reaction of 1,3-dimethylbutanol and 2-ethylhexanoic acid. This compound is known for its applications in various industrial processes and scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dimethylbutyl 2-ethylhexanoate can be synthesized through an esterification reaction between 1,3-dimethylbutanol and 2-ethylhexanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the ester product is separated and purified through distillation.
化学反应分析
Types of Reactions
1,3-Dimethylbutyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: 1,3-Dimethylbutanoic acid and 2-ethylhexanoic acid.
Reduction: 1,3-Dimethylbutanol and 2-ethylhexanol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
1,3-Dimethylbutyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, coatings, and lubricants due to its chemical stability and desirable physical properties.
作用机制
The mechanism of action of 1,3-dimethylbutyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and cellular membranes, influencing metabolic pathways and cellular functions.
相似化合物的比较
Similar Compounds
- 1,3-Dimethylbutyl acetate
- 2-Ethylhexyl acetate
- 1,3-Dimethylbutyl propionate
Uniqueness
1,3-Dimethylbutyl 2-ethylhexanoate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
85118-39-4 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
4-methylpentan-2-yl 2-ethylhexanoate |
InChI |
InChI=1S/C14H28O2/c1-6-8-9-13(7-2)14(15)16-12(5)10-11(3)4/h11-13H,6-10H2,1-5H3 |
InChI 键 |
YUSDQWVZOMAKLP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)C(=O)OC(C)CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



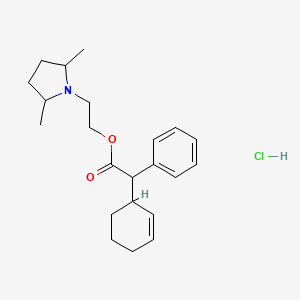
![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
